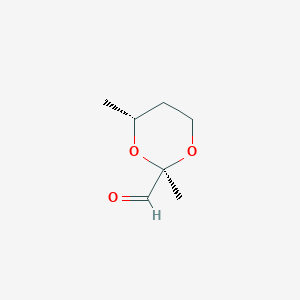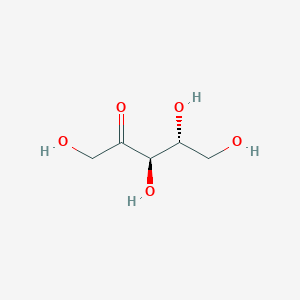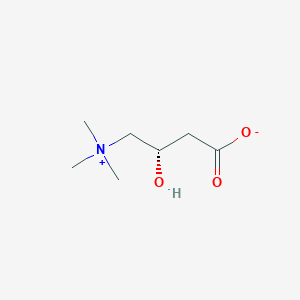
1-(Chloromethyl)-2-fluoro-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-2-fluoro-4-methylbenzene (CMFMB) is an aromatic compound belonging to the family of halogenated aromatic hydrocarbons. It is an important intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other specialty chemicals. CMFMB has been found to possess several unique properties that make it a valuable building block for a variety of applications.
Aplicaciones Científicas De Investigación
1. Fluorine Chemistry and Organometallic Applications
- 1-(Chloromethyl)-2-fluoro-4-methylbenzene has been explored for its role in fluorine chemistry and as an intermediary in various organometallic reactions. For instance, the compound has been used in electrophilic fluorination reactions, demonstrating its potential as a versatile chemical agent in organic synthesis (Singh & Shreeve, 2004).
2. Spectroscopy and Molecular Structure Analysis
- The infrared and Raman spectra of 1-(Chloromethyl)-4-fluorobenzene, a related compound, were studied, providing insights into its molecular structure and symmetry. Such studies are crucial for understanding the physical and chemical properties of fluorinated compounds (Seth-Paul & Shino, 1975).
3. Synthetic Chemistry Applications
- In synthetic chemistry, 1-(Chloromethyl)-2-fluoro-4-methylbenzene has been used to synthesize various organic compounds. For example, it has been used as an intermediate in the synthesis of (Chloromethyl)bis(4-fluorophenyl)methylsilane, a compound with potential applications in industrial production and cost reduction (Xiang-li, 2013).
4. Polymerization and Material Science
- The compound has been investigated in the context of polymerization processes. For instance, studies have looked at its role in the radical and anionic polymerization mechanisms, which are crucial for the development of new materials and polymers (Hontis et al., 1999).
5. Vaporization and Thermodynamic Properties
- Research has also focused on understanding the vaporization enthalpies and thermodynamic properties of fluorinated and chlorinated methylbenzenes, including derivatives similar to 1-(Chloromethyl)-2-fluoro-4-methylbenzene. Such studies are essential for predicting the behavior of these compounds under different temperature and pressure conditions (Verevkin et al., 2014).
6. Mechanistic Insights in Chemical Reactions
- There is also interest in understanding the reaction mechanisms involving 1-(Chloromethyl)-2-fluoro-4-methylbenzene. Studies have explored aspects such as nucleophilic substitutions and the interplay of steric and electronic factors affecting these reactions (Onyido & Hirst, 1991).
Safety And Hazards
While specific safety and hazard information for 1-(Chloromethyl)-2-fluoro-4-methylbenzene is not available, general safety measures for handling similar compounds include avoiding contact with skin and eyes, ensuring proper ventilation, and taking precautionary measures to prevent the buildup of electrostatic discharge .
Direcciones Futuras
Future research directions could involve further exploration of the synthesis, molecular structure, chemical reactions, and mechanism of action of 1-(Chloromethyl)-2-fluoro-4-methylbenzene. Additionally, determining its physical and chemical properties, as well as its safety and hazards, would be beneficial. There is also potential for exploring its applications in various fields, as suggested by the use of similar compounds in electrophilic fluorination .
Propiedades
IUPAC Name |
1-(chloromethyl)-2-fluoro-4-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJVADDDXFORRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561222 |
Source


|
| Record name | 1-(Chloromethyl)-2-fluoro-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-2-fluoro-4-methylbenzene | |
CAS RN |
147541-99-9 |
Source


|
| Record name | 1-(Chloromethyl)-2-fluoro-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

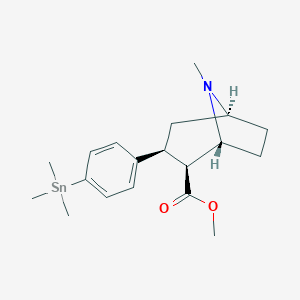
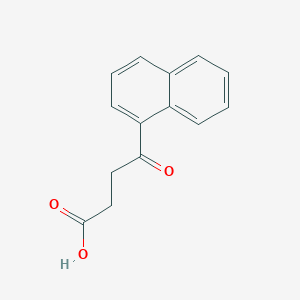

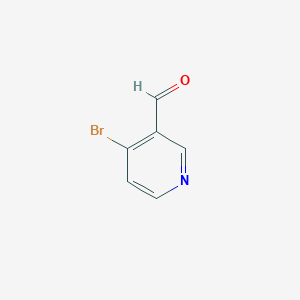
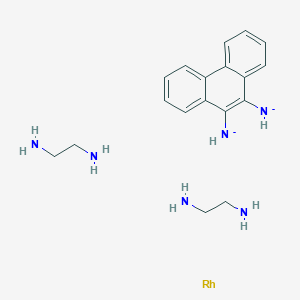
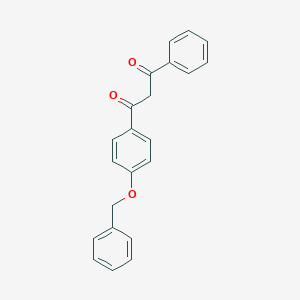
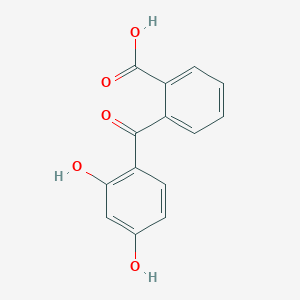
![[(3R,4R,5R)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol](/img/structure/B119478.png)
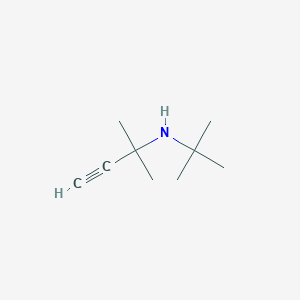
![(1R,8S,11S,14R,15Z,17R,18R,20R,22S,23Z,25E,27E,29S,31S,34R)-1,17-dihydroxy-11-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,35-dioxa-4-azatricyclo[29.3.1.04,8]pentatriaconta-15,23,25,27-tetraene-2,3,9,13,19-pentone](/img/structure/B119483.png)
![2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B119496.png)
